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Abstract
Fosdevirine (also known as GSK2248761 and formerly as IDX899) emerged as a promising

second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity

against wild-type and drug-resistant strains of HIV-1. Its novel aryl-phospho-indole scaffold

offered a distinct profile compared to existing NNRTIs. However, its clinical development was

abruptly halted due to unforeseen and severe central nervous system (CNS) toxicity. This

technical guide provides a comprehensive overview of the discovery, mechanism of action,

preclinical and clinical development, and the ultimate discontinuation of Fosdevirine, offering

valuable insights for the scientific and drug development community.

Discovery and Synthesis
Fosdevirine was discovered by Idenix Pharmaceuticals as part of a program to identify novel

NNRTIs with improved resistance profiles.[1] The core of the discovery was the identification of

the aryl-phospho-indole (APhI) scaffold.[2] Optimization of the phosphinate aryl substituent led

to the identification of IDX899, which demonstrated high potency against key HIV-1 mutants.[3]

[4]

The synthesis of Fosdevirine involves a key palladium-catalyzed phosphorus-carbon coupling

reaction to create the phosphinate ester. An improved manufacturing process was later

developed to enhance yield and reduce environmentally unfriendly reagents.
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Mechanism of Action
Fosdevirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically

inhibits the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside reverse

transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become

active.[1] They bind to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å

away from the catalytic site.[5][6] This binding induces a conformational change in the enzyme,

locking the polymerase active site in an inactive state and thereby preventing the conversion of

viral RNA into DNA.[7][8]
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Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Fosdevirine.

Preclinical Studies
In Vitro Antiviral Activity
Fosdevirine demonstrated potent in vitro activity against a broad range of HIV-1 strains,

including those resistant to first-generation NNRTIs like efavirenz. Its efficacy against key

mutations is summarized in the table below.
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HIV-1 Strain/Mutant EC50 (nM)

Wild-Type Sub-nanomolar

Y181C Single-digit nanomolar

K103N Single-digit nanomolar

Y181C/K103N Double Mutant 11

Table 1: In Vitro Antiviral Potency of Fosdevirine.

[3][4]

Preclinical Pharmacokinetics
Pharmacokinetic studies in rats, dogs, and monkeys revealed favorable properties for

Fosdevirine. Blood samples were collected at various time points post-dosing and analyzed

using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

[9]
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Species Dosing Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)

Rat Oral
Data not

specified

Data not

specified

Data not

specified

Dog Oral
Data not

specified

Data not

specified

Data not

specified

Monkey Oral
Data not

specified

Data not

specified

Data not

specified

Table 2:

Summary of

Preclinical

Pharmacokinetic

Parameters of

Fosdevirine.

(Note: Specific

values were not

publicly available

in the reviewed

literature).

Preclinical Toxicology
Initial preclinical toxicology studies did not reveal any significant safety concerns that would

prevent the progression of Fosdevirine into clinical trials. However, later investigations

following the clinical hold focused on CNS toxicity. These studies in rabbits, minipigs, and

monkeys revealed species differences in the metabolism and CNS distribution of Fosdevirine
and its metabolites.[10]

Clinical Development
Phase I/IIa Studies
Two Phase I/IIa, double-blind, randomized, placebo-controlled studies were conducted in

treatment-naive HIV-1 infected subjects to evaluate the antiviral activity, safety, and

pharmacokinetics of Fosdevirine monotherapy.[11][12] Doses ranging from 30 mg to 800 mg

once daily were administered for 7 days.[12]
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Dose (mg QD)
Mean Viral Load Reduction (log10
copies/mL) at Day 8

30 0.97

100 1.87

200 1.84

400 1.81

800 1.78

Table 3: Antiviral Activity of Fosdevirine in

Treatment-Naive HIV-1 Infected Subjects.[12]

The pharmacokinetic analysis from these studies demonstrated that Fosdevirine exposure

(Cmax and AUC) increased proportionally with the dose.[12] The relationship between viral

load reduction and drug concentration was best described by a maximum-effect (Emax) model,

with a 50% effective concentration (EC50) of 36.9 ng/mL based on the trough concentration

(Cτ).[12] No NNRTI resistance mutations emerged during these short-term studies.[12]

Phase IIb Study and Discontinuation
A Phase IIb study (the SONNET trial) was initiated to determine the optimal dose of

Fosdevirine for Phase III trials in treatment-experienced patients with NNRTI-resistant HIV

infection.[13] However, the trial was halted when an unexpected and serious adverse event

emerged: delayed-onset seizures.[14]

Five treatment-experienced subjects developed new-onset seizures after at least four weeks of

exposure to Fosdevirine (one receiving 100 mg and four receiving 200 mg).[14] The seizures

occurred between 28 and 81 days of treatment, and alarmingly, all five patients experienced at

least one seizure after discontinuing the drug.[14] This unprecedented delayed neurotoxicity

led to a clinical hold by the FDA and the discontinuation of Fosdevirine's development.

Discovery of Aryl-phospho-indole Scaffold Preclinical Studies (In Vitro & In Vivo) Phase I/IIa Trials (Treatment-Naive) Phase IIb Trial (Treatment-Experienced) Development Discontinued (CNS Toxicity)Delayed-Onset Seizures
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Click to download full resolution via product page

Figure 2: Development Timeline of Fosdevirine.

Investigation into CNS Toxicity
Subsequent investigations focused on understanding the mechanism behind the observed

seizures. Analysis of cerebrospinal fluid (CSF) and brain tissue from patients who experienced

seizures, as well as from animal models, identified a cysteine conjugate metabolite of

Fosdevirine.[10][15][16] This metabolite was formed through a Michael addition of glutathione

to the trans-phenyl acrylonitrile moiety of the parent drug.[10]

The study found that this metabolite persisted in the CNS for an extended period even after

Fosdevirine was discontinued and was highly associated with the white matter in the brains of

rabbits and minipigs.[10][15] In contrast, in monkeys, the parent drug was the predominant

component in the CNS and was associated with gray matter.[10] This species-specific

metabolism and distribution likely contributed to the differences in CNS toxicity observed and

highlights the challenges in predicting human neurotoxicity from preclinical models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1673566?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673566?utm_src=pdf-body
https://www.benchchem.com/product/b1673566?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23227887/
https://www.researchgate.net/publication/233890442_The_Central_Nervous_System_Disposition_and_Metabolism_of_Fosdevirine_GSK2248761_a_Non-Nucleoside_Reverse_Transcriptase_Inhibitor_An_LC-MS_and_Matrix_Assisted_Laser_DesorptionIonization_Imaging_MS_Inve
https://pubs.acs.org/doi/abs/10.1021/tx3004196
https://pubmed.ncbi.nlm.nih.gov/23227887/
https://www.benchchem.com/product/b1673566?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23227887/
https://www.researchgate.net/publication/233890442_The_Central_Nervous_System_Disposition_and_Metabolism_of_Fosdevirine_GSK2248761_a_Non-Nucleoside_Reverse_Transcriptase_Inhibitor_An_LC-MS_and_Matrix_Assisted_Laser_DesorptionIonization_Imaging_MS_Inve
https://pubmed.ncbi.nlm.nih.gov/23227887/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fosdevirine

Metabolism (Michael Addition of Glutathione)

Cysteine Conjugate Metabolite

Accumulation in CNS White Matter

Delayed-Onset Seizures

Leads to

Click to download full resolution via product page

Figure 3: Proposed Pathway of Fosdevirine-Induced CNS Toxicity.

Experimental Protocols
In Vitro HIV-1 Replication Assay (General Protocol)

Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal

bovine serum, 2 mM L-glutamine, and antibiotics.

Virus Infection: Cells are infected with the desired HIV-1 strain (wild-type or mutant) at a

predetermined multiplicity of infection (MOI).

Drug Treatment: Immediately after infection, cells are seeded in 96-well plates and treated

with serial dilutions of Fosdevirine.

Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
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Quantification of Viral Replication: The extent of viral replication is determined by measuring

the activity of reverse transcriptase or the level of p24 antigen in the culture supernatant

using commercially available ELISA kits.

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the

percentage of inhibition of viral replication against the drug concentration and fitting the data

to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (General
Protocol)

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a

poly(rA)/oligo(dT) template/primer are used.

Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2,

DTT, and a mixture of dNTPs, including a labeled dNTP (e.g., [3H]dTTP).

Inhibition Assay: The enzyme is pre-incubated with various concentrations of Fosdevirine
before the addition of the template/primer and dNTPs to initiate the reaction.

Incubation: The reaction mixture is incubated at 37°C for a specified time.

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by

measuring the incorporation of the labeled dNTP into the acid-precipitable material.

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the

percentage of inhibition of RT activity against the inhibitor concentration.

Resistance Testing (Genotypic and Phenotypic Assays)
Genotypic Assays: These assays involve sequencing the reverse transcriptase gene of the

virus from a patient's plasma sample to identify mutations known to confer resistance to

NNRTIs.[17][18][19] This information helps predict which drugs will be ineffective.

Phenotypic Assays: These assays measure the ability of a patient's viral isolate to replicate

in the presence of different concentrations of an antiretroviral drug.[18][20][21] The result is

expressed as a fold-change in the IC50 compared to a wild-type reference virus.
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Conclusion
The story of Fosdevirine serves as a critical case study in drug development. Its potent

antiviral activity and novel scaffold were highly promising, but the emergence of severe,

delayed-onset CNS toxicity in a subset of patients during Phase IIb trials led to its

discontinuation. The subsequent investigation into the toxic metabolite highlights the

importance of thorough preclinical evaluation of drug metabolism and distribution, particularly in

the CNS. While Fosdevirine did not fulfill its therapeutic potential, the knowledge gained from

its development provides invaluable lessons for the design and screening of future antiretroviral

agents and emphasizes the complexities of predicting human toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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